rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans is a chiral compound with two stereocenters. It is a member of the cyclobutane carboxylic acid family, characterized by a four-membered cyclobutane ring with a carboxylic acid functional group. The compound is racemic, meaning it contains equal amounts of both enantiomers (1R,2R) and (1S,2S).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclobutane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid
- trans-N,N-Dimethylcyclohexane-1,2-diamine
Uniqueness
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. Its racemic nature also allows for the study of enantiomeric interactions and their effects on biological systems.
Properties
CAS No. |
57705-61-0 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
ZQUWTFVQYAVBJZ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC1CCC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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